molecular formula C12H13N5OS B2504300 N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415518-15-7

N-(5-Methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No. B2504300
CAS RN: 2415518-15-7
M. Wt: 275.33
InChI Key: OHMRPEVWDGIPDO-UHFFFAOYSA-N
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Description

The compound contains a 1,3,4-thiadiazole ring, which is a type of heterocyclic compound. These compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving thiadiazole derivatives can be quite diverse, depending on the other functional groups present in the molecule. They might undergo reactions typical of other organic compounds, such as substitution, addition, or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some thiadiazole derivatives can be hazardous and should be handled with care . Always refer to the Material Safety Data Sheet (MSDS) for information on the safe handling of specific compounds .

Future Directions

Thiadiazole derivatives are a promising area of research in medicinal chemistry, and new compounds with this structure are being synthesized and tested for various biological activities . Future research may focus on optimizing the synthesis of these compounds and investigating their mechanisms of action.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-7-14-17-12(19-7)13-11(18)10-6-8-4-2-3-5-9(8)15-16-10/h6H,2-5H2,1H3,(H,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMRPEVWDGIPDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=NN=C3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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